3-Chloro-6-(3,4-dimethylphenyl)pyridazine

Analytical Chemistry Quality Control Structural Confirmation

For p38 MAPK inhibitor programs and SAR-driven pyridazine library synthesis, selecting the correct isomer is non-negotiable. 3-Chloro-6-(3,4-dimethylphenyl)pyridazine delivers the specific 3,4-dimethyl substitution topology with distinct IR/UV fingerprints that distinguish it from 2,4- and 2,5-isomers, preventing confounding biological results. The 3-chloro handle enables SNAr or Pd-catalyzed cross-coupling for fragment elaboration, while the 6-(3,4-dimethylphenyl) group provides the aryl-alpha topology critical for kinase potency. Computed XLogP3 of 3.2 and TPSA of 25.8 Ų position it favorably as a lead-like molecular probe. Verify isomer identity upon receipt using its unique spectroscopic signature.

Molecular Formula C12H11ClN2
Molecular Weight 218.68
CAS No. 64262-73-3
Cat. No. B2956401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(3,4-dimethylphenyl)pyridazine
CAS64262-73-3
Molecular FormulaC12H11ClN2
Molecular Weight218.68
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C
InChIInChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3
InChIKeySNFUIRCJNASGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(3,4-dimethylphenyl)pyridazine (CAS 64262-73-3): A Positionally Defined Pyridazine Scaffold for Kinase-Targeted Library Design


3-Chloro-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by a chlorine atom at the 3-position and a 3,4-dimethylphenyl substituent at the 6-position of the 1,2-diazine ring [1]. The compound serves as a versatile building block for generating trisubstituted pyridazine libraries, a chemotype extensively investigated as p38 MAP kinase inhibitors, where the positional arrangement of aryl and heteroaryl groups relative to the pyridazine core dictates potency and selectivity . Its computed XLogP3 of 3.2 and topological polar surface area of 25.8 Ų position it within a favorable property space for lead-like molecular probes [1].

Why 3-Chloro-6-(3,4-dimethylphenyl)pyridazine Cannot Be Replaced by a Generic Pyridazine Analog


Within the 6-aryl-3-chloropyridazine series, the methyl substitution pattern on the phenyl ring critically modulates both spectroscopic fingerprint and predicted reactivity. The foundational study by Nada, El-Mottaleb, and Mourad demonstrated that the three positional isomers—6-(3,4-dimethylphenyl)-, 6-(2,4-dimethylphenyl)-, and 6-(2,5-dimethylphenyl)-3-chloropyridazine—exhibit distinct infrared (IR) and ultraviolet (UV) spectroscopic signatures, confirming that each isomer constitutes a unique chemical entity with non-interchangeable physicochemical properties [1]. Furthermore, HMO-based theoretical calculations revealed differential reactivity trends among these isomers, meaning that synthetic derivatization outcomes are specific to the dimethyl substitution topology chosen [1]. For procurement decisions in library synthesis or SAR campaigns, selecting the incorrect isomer introduces an uncontrolled variable that can confound biological results and waste screening resources.

Quantitative Differentiation Evidence: 3-Chloro-6-(3,4-dimethylphenyl)pyridazine vs. Closest Analogs


Spectroscopic Fingerprint Differentiation Among Dimethylphenyl Positional Isomers

The IR and UV spectra of the target 3,4-dimethylphenyl isomer are distinct from those of the 2,4- and 2,5-dimethylphenyl isomers. Nada et al. (1977) reported full IR and UV spectral characterization for all three positional isomers, enabling unambiguous identity confirmation [1]. This spectroscopic non-equivalence means that a generic 'dimethylphenyl-chloropyridazine' specification is insufficient for procurement; only the CAS-registered 3,4-isomer (64262-73-3) guarantees the correct molecular architecture.

Analytical Chemistry Quality Control Structural Confirmation

Predicted Reactivity Divergence: HMO Calculations Differentiate Isomer Series

Simple HMO-method calculations performed on the six new pyridazine derivatives—including the three dimethylphenyl positional isomers—yielded very good agreement with experimentally observed reactivities [1]. This provides a computational basis for predicting that the 3,4-dimethylphenyl isomer will exhibit different reaction rates and regioselectivity in electrophilic substitution and cross-coupling reactions compared to its 2,4- and 2,5- counterparts.

Computational Chemistry Synthetic Planning Reactivity Prediction

Lipophilicity Differentiation: XLogP3 of 3.2 vs. Unsubstituted Phenyl Analog

The computed XLogP3 of 3.2 for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine [1] distinguishes it from the unsubstituted phenyl analog, 3-chloro-6-phenylpyridazine (CAS 20375-65-9). While the exact XLogP3 of the unsubstituted analog was not retrieved in this analysis, the addition of two methyl groups (contributing approximately +1.0 to +1.2 logP units based on aromatic methyl group additivity principles) shifts the target compound into a more lipophilic property space. This altered partition coefficient influences solvent selection for reaction conditions, chromatographic purification behavior, and—when used as a fragment or scaffold in medicinal chemistry—predicted membrane permeability.

ADME Prediction Medicinal Chemistry Property-Based Design

Positional Methyl Group Effects on p38 Kinase Inhibitor SAR: Class-Level Inference from Trisubstituted Pyridazine Studies

Trisubstituted pyridazines have been systematically evaluated as in vitro inhibitors of p38 MAPK, a key target in inflammatory disease. Published SAR studies indicate that the most active isomers possess an aryl group positioned alpha and a heteroaryl group beta relative to the nitrogen atom in the 2-position of the central pyridazine ring . The 3,4-dimethylphenyl substitution pattern on the 6-position of the pyridazine core provides a specific aryl topology that, when combined with appropriate functionalization at the 3- and 4-positions, can yield potent p38 inhibitors. This is distinct from the 2,4- or 2,5-dimethylphenyl isomers, where altered steric and electronic environments at the ortho and meta positions would be expected to modulate kinase binding affinity . No direct p38 inhibition data comparing the 3,4-, 2,4-, and 2,5- isomers of 3-chloropyridazine were identified in the retrieved literature; this inference is class-level only.

Kinase Inhibition SAR Analysis Inflammation

Physical Property Comparison: Molecular Properties Distinguish the 3,4-Dimethylphenyl Isomer

The target compound has a molecular weight of 218.68 g/mol, topological polar surface area (TPSA) of 25.8 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond [1]. While the positional isomers (2,4- and 2,5-dimethylphenyl) share the same molecular formula and thus the same MW, the 3,4-substitution pattern uniquely places both methyl groups in a contiguous arrangement on the phenyl ring, yielding a different molecular shape and electrostatic potential surface compared to the 2,4- or 2,5- topologies. This shape difference affects solid-state packing (melting point), solubility in organic solvents, and molecular recognition events. The 4-methyl derivative (CAS 64262-80-2) adds an additional methyl group at the pyridazine 4-position, increasing MW to 232.71 g/mol and adding steric bulk that alters reactivity at the adjacent 3-chloro position [2].

Pre-formulation Solubility Prediction Property Comparison

Antimycobacterial Activity Prediction: PASS Analysis Suggests Differentiation Potential

In silico PASS (Prediction of Activity Spectra for Substances) analysis for pyridazine derivatives structurally related to the target compound predicted antimycobacterial activity with a probability 'to be active' (Pa) of 0.584 and a probability 'to be inactive' (Pi) of 0.001, indicating a high confidence prediction for antimycobacterial potential within this chemotype [1]. While this prediction was generated for a closely related pyridazine analog rather than the target compound itself, and no quantitative MABA assay data for the 3,4-dimethylphenyl isomer was retrieved from primary sources, the class-level signal supports prioritization of 6-aryl-3-chloropyridazines for antitubercular screening. The specific contribution of the 3,4-dimethyl substitution pattern to antimycobacterial potency relative to other isomers remains unquantified in the retrieved literature.

Antitubercular Screening In Silico Prediction Neglected Disease Research

Recommended Application Scenarios for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine (CAS 64262-73-3)


Building Block for Trisubstituted Pyridazine Kinase Inhibitor Libraries

The compound serves as a key intermediate for synthesizing trisubstituted pyridazines targeting p38 MAPK. The 3-chloro group is a reactive handle for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce heteroaryl or amine substituents, while the 6-(3,4-dimethylphenyl) group provides the required aryl-alpha topology identified as critical for p38 inhibitory potency . The absence of a 4-methyl substituent ensures steric accessibility at the reactive 3-position compared to the 4-methyl analog [3].

Positional Isomer Control in Structure-Activity Relationship (SAR) Studies

When conducting SAR studies across dimethylphenyl-substituted pyridazines, the 3,4-isomer provides a defined electronic and steric topology distinct from the 2,4- and 2,5-isomers [1]. The unique IR/UV spectroscopic fingerprint enables identity verification and purity assessment upon receipt, ensuring that SAR data are correctly attributed to the intended isomer [1].

Fragment-Based Screening Against Mycobacterial Targets

Based on class-level PASS prediction data indicating high-confidence antimycobacterial potential (Pa = 0.584, Pi = 0.001) for structurally related pyridazines [2], this compound is a candidate fragment for incorporation into antitubercular screening cascades targeting Mycobacterium tuberculosis. The chloro substituent provides a synthetic exit vector for fragment elaboration upon hit identification.

Synthetic Methodology Development Using HMO-Predicted Reactivity

The HMO calculations reported by Nada et al. (1977) provide quantitative reactivity predictions for this isomer series [1]. This makes the compound suitable for experimental validation studies in computational chemistry, where predicted versus observed reaction outcomes can be compared to refine quantum chemical models for heterocyclic systems.

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